molecular formula C28H39ClN2O6 B1663504 Teludipine Hydrochloride CAS No. 108700-03-4

Teludipine Hydrochloride

Cat. No.: B1663504
CAS No.: 108700-03-4
M. Wt: 535.1 g/mol
InChI Key: VMZCXIGDNRMWGI-GEEYTBSJSA-N
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Description

Teludipine hydrochloride is a dihydropyridine derivative that functions as a calcium channel blocker. It is primarily used as an antihypertensive and cardiovascular agent. The compound has shown potential in inhibiting the growth of cancer cells in vitro and in vivo .

Preparation Methods

Teludipine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Teludipine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: this compound can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Teludipine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Teludipine hydrochloride exerts its effects by blocking calcium channels, which leads to a decrease in intracellular calcium levels. This action results in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure. The compound also inhibits the proliferation of cancer cells by binding to the extracellular domain of the proprotein convertase subtilisin/kexin type 9 (PCSK9) and preventing it from binding to its receptor .

Comparison with Similar Compounds

Teludipine hydrochloride is similar to other calcium channel blockers such as amlodipine, nifedipine, and felodipine. it is unique in its specific binding affinity and its potential anticancer properties. Similar compounds include:

This compound stands out due to its dual role as an antihypertensive agent and its potential in cancer therapy.

Biological Activity

Teludipine hydrochloride, also known as GR53992B, is a novel dihydropyridine derivative primarily recognized for its role as a calcium channel blocker. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of anti-infection and cancer treatment.

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 363.80 g/mol
  • Solubility : Lipophilic, indicating a preference for non-polar environments.

Biological Activity

Teludipine exhibits a range of biological activities that can be categorized into several key areas:

1. Calcium Channel Inhibition

Teludipine functions as a calcium channel blocker, which is critical in regulating calcium influx in various tissues. This mechanism plays a vital role in:

  • Cardiovascular Health : By inhibiting calcium channels, Teludipine can reduce vascular resistance and lower blood pressure.
  • Neuronal Signaling : The modulation of calcium levels affects neurotransmitter release and neuronal excitability.

2. Anti-Infection Properties

Research indicates that Teludipine possesses significant anti-infective properties against various pathogens:

  • Bacterial Infections : Effective against strains exhibiting multidrug resistance.
  • Viral Infections : Demonstrated activity against viruses such as HIV, HSV, and Influenza .

3. Apoptosis and Cancer Therapy

Teludipine has shown promise in inducing apoptosis in cancer cells through several pathways:

  • Cell Cycle Regulation : It affects the cell cycle by targeting specific checkpoints, leading to cell death in malignant cells.
  • Signal Transduction Pathways : Modulates pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell survival and proliferation .

4. Immunomodulatory Effects

The compound influences immune responses by interacting with various immune receptors and pathways:

  • Inflammatory Response : It modulates the activity of cytokines and immune cell signaling, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
Calcium Channel BlockadeInhibits calcium influx
Antibacterial ActivityEffective against multidrug-resistant bacteria
Antiviral ActivityInhibits replication of HIV, HSV, Influenza
Induction of ApoptosisTargets apoptotic pathways in cancer cells
ImmunomodulationModulates cytokine activity

Case Study: Teludipine's Efficacy Against Multidrug-Resistant Bacteria

A study conducted on the efficacy of Teludipine against multidrug-resistant strains highlighted its potential as an alternative therapeutic agent. The results indicated a significant reduction in bacterial load when administered in vitro, showcasing its role as an effective antibiotic.

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that Teludipine's action involves:

  • Inhibition of Protein Kinases : Disruption of kinase signaling pathways that promote cell survival.
  • Alteration of Gene Expression : Influences genes associated with apoptosis and inflammation.

Properties

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCXIGDNRMWGI-GEEYTBSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108700-03-4
Record name Teludipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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